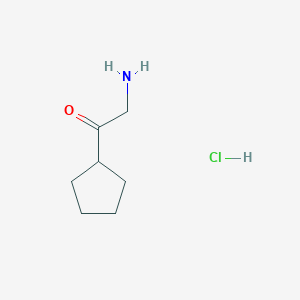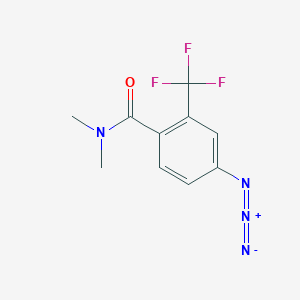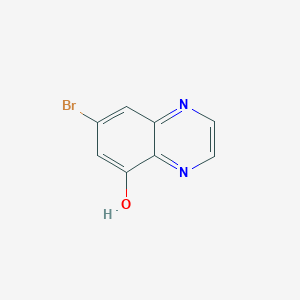
7-溴喹喔啉-5-醇
描述
7-Bromoquinoxalin-5-ol is an organic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 7-Bromoquinoxalin-5-ol has been reported in the literature . The compound is synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .Molecular Structure Analysis
The InChI code for 7-Bromoquinoxalin-5-ol is 1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H .Chemical Reactions Analysis
7-Bromoquinoxalin-5-ol is an essential intermediate in the synthesis of the drug Erdafitinib . Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor .Physical And Chemical Properties Analysis
7-Bromoquinoxalin-5-ol is a solid substance at room temperature .科学研究应用
抗微生物应用
7-溴喹喔啉-5-醇及其衍生物显示出显著的抗微生物特性。例如,一项研究表明,某些衍生物,如5-氨基-7-溴喹喔啉-8-基联苯基-4-磺酸酯和5-氨基-7-溴喹喔啉-8-基2-羟基-5-硝基苯磺酸酯,表现出强大的抗菌和抗真菌活性 (Krishna, 2018)。
抗癌剂的合成
从7-溴喹喔啉-5-醇衍生的化合物已被用作抗癌剂合成中间体。一项关于合成白芷醌衍生物的研究,包括溴烷基喹醌,表明这些化合物可能有效作为抗氧化剂和抗癌剂 (Ulfa, Sholikhah, & Utomo, 2017)。
防腐蚀
与7-溴喹喔啉-5-醇密切相关的8-羟基喹啉衍生物已被研究其作为轻钢酸腐蚀抑制剂的有效性。这些化合物显示出高的抑制效率,为其在材料保护中的潜在应用提供了见解 (Rbaa et al., 2020)。
抗肿瘤活性
7-溴喹喔啉-5-醇的某些衍生物在抗肿瘤活性方面表现出有希望的结果。例如,从白芷醌衍生的苯并噁唑衍生物,这是喹啉化合物的一种改型,显示出显著的抗肿瘤特性 (Glamočlija等,2018)。
抗疟疾活性
7-溴喹喔啉-5-醇的某些衍生物,如涉及5-[(7-氯-4-喹啉基)氨基]-3-[(烷基氨基)甲基][1,1'-联苯]-2-醇和Nω-氧化物,已被合成并显示出显著的抗疟疾活性,展示了该化合物在开发新的抗疟疾药物中的潜力 (Werbel et al., 1986)。
抗真菌潜力
对8-羟基喹啉衍生物的研究,这类化合物包括7-溴喹喔啉-5-醇,已揭示其在治疗真菌感染中的潜在应用。这一点在对氯喹醌衍生物的研究中得到了突显,该研究显示了对真菌物种的有希望的结果 (Joaquim et al., 2021)。
干细胞研究
虽然与7-溴喹喔啉-5-醇没有直接关联,但对类似溴脱氧尿苷的溴化化合物的研究显示出对神经干细胞的显著影响,影响其分化和DNA甲基化 (Schneider & d’Adda di Fagagna, 2012)。
安全和危害
未来方向
7-Bromoquinoxalin-5-ol is an essential intermediate in the synthesis of Erdafitinib , a drug used for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma . This suggests that 7-Bromoquinoxalin-5-ol could have significant applications in the pharmaceutical industry, particularly in the development of cancer treatments .
作用机制
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
7-Bromoquinoxalin-5-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, 7-Bromoquinoxalin-5-ol has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and affect cellular processes such as proliferation and apoptosis . Additionally, 7-Bromoquinoxalin-5-ol interacts with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .
Cellular Effects
The effects of 7-Bromoquinoxalin-5-ol on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Bromoquinoxalin-5-ol can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and survival . In cancer cells, 7-Bromoquinoxalin-5-ol has demonstrated anti-proliferative effects, potentially through the induction of apoptosis and cell cycle arrest . Furthermore, its impact on cellular metabolism includes alterations in the production of reactive oxygen species and the regulation of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 7-Bromoquinoxalin-5-ol involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 7-Bromoquinoxalin-5-ol binds to the active sites of specific kinases, inhibiting their activity and thereby modulating downstream signaling pathways . Additionally, it can interact with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromoquinoxalin-5-ol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromoquinoxalin-5-ol remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term exposure to 7-Bromoquinoxalin-5-ol in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, such as prolonged inhibition of kinase activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 7-Bromoquinoxalin-5-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At higher doses, 7-Bromoquinoxalin-5-ol can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
7-Bromoquinoxalin-5-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, contributing to its biochemical effects. For example, 7-Bromoquinoxalin-5-ol has been shown to modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and cellular metabolism . Additionally, it can interact with cytochrome P450 enzymes, affecting the metabolism of other compounds and potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of 7-Bromoquinoxalin-5-ol within cells and tissues are critical factors that determine its bioavailability and efficacy. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 7-Bromoquinoxalin-5-ol can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The localization and accumulation of 7-Bromoquinoxalin-5-ol within specific cellular compartments can influence its activity and function.
属性
IUPAC Name |
7-bromoquinoxalin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIRHQHUQAYUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)
![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)
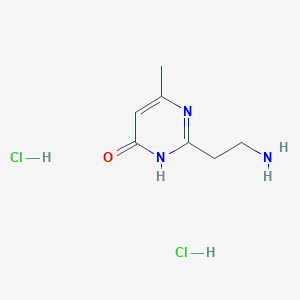

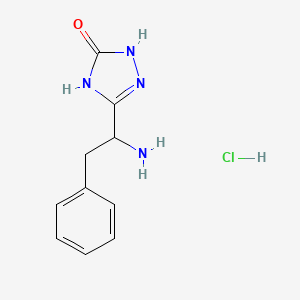


![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)
